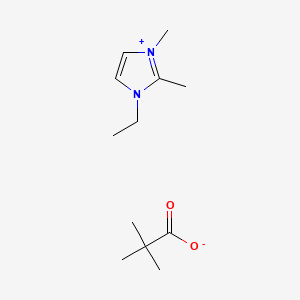
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium is a compound that combines an ester and an imidazolium salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
For the preparation of 1-ethyl-2,3-dimethylimidazol-3-ium, a common method involves the alkylation of 2,3-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 2,2-dimethylpropanoate follows similar principles as laboratory synthesis but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency .
The industrial production of 1-ethyl-2,3-dimethylimidazol-3-ium involves similar alkylation reactions but may utilize more efficient catalysts and purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water and an acid or base catalyst results in the formation of 2,2-dimethylpropanoic acid and ethanol . Transesterification with other alcohols can produce different esters.
1-ethyl-2,3-dimethylimidazol-3-ium, being an ionic liquid, can participate in various reactions including nucleophilic substitutions, oxidations, and reductions .
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, reflux conditions.
Nucleophilic Substitution: Nucleophiles such as halides, organic solvents, mild heating.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, ambient to mild heating.
Major Products
Hydrolysis of 2,2-Dimethylpropanoate: 2,2-dimethylpropanoic acid and ethanol.
Transesterification of 2,2-Dimethylpropanoate: Various esters depending on the alcohol used.
Nucleophilic Substitution of 1-ethyl-2,3-dimethylimidazol-3-ium: Substituted imidazolium salts.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropanoate is used as a solvent and intermediate in organic synthesis. It is also employed in the fragrance industry due to its pleasant odor .
1-ethyl-2,3-dimethylimidazol-3-ium has applications in green chemistry as a solvent and catalyst for various reactions. Its ionic liquid properties make it useful in electrochemistry, separation processes, and as a medium for enzymatic reactions .
Mecanismo De Acción
The mechanism of action for 2,2-dimethylpropanoate involves its role as a solvent or reactant in chemical reactions. It can stabilize transition states and intermediates, facilitating various organic transformations .
1-ethyl-2,3-dimethylimidazol-3-ium, as an ionic liquid, can stabilize charged intermediates and transition states in reactions. It can also interact with substrates and catalysts, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in organic synthesis.
1-butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in green chemistry and electrochemistry.
Uniqueness
2,2-Dimethylpropanoate is unique due to its branched structure, which imparts different physical properties compared to linear esters like ethyl acetate .
1-ethyl-2,3-dimethylimidazol-3-ium is unique among ionic liquids due to its specific alkylation pattern, which affects its solubility, melting point, and reactivity .
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium |
InChI |
InChI=1S/C7H13N2.C5H10O2/c1-4-9-6-5-8(3)7(9)2;1-5(2,3)4(6)7/h5-6H,4H2,1-3H3;1-3H3,(H,6,7)/q+1;/p-1 |
Clave InChI |
RJVMLQTYHUTXSD-UHFFFAOYSA-M |
SMILES canónico |
CCN1C=C[N+](=C1C)C.CC(C)(C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
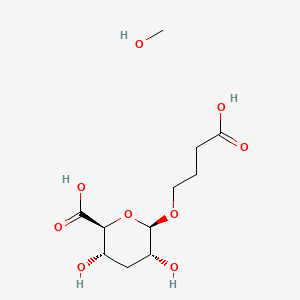
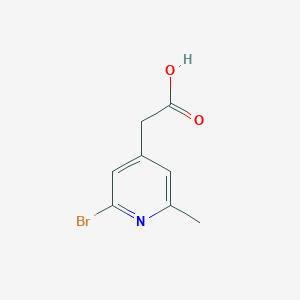
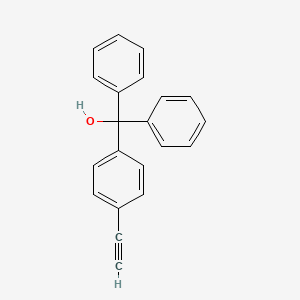
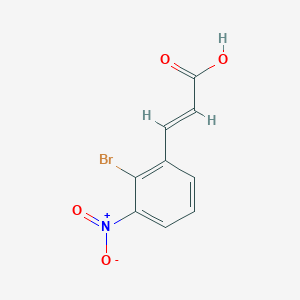
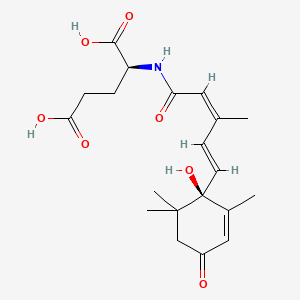
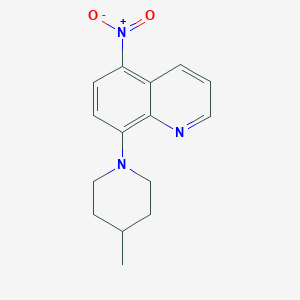
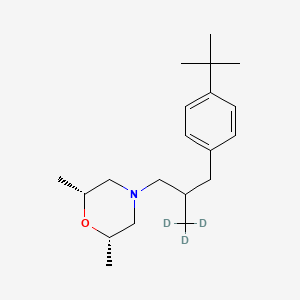
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
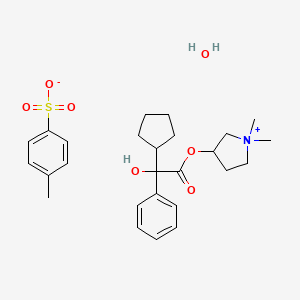

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
